molecular formula C11H14BrNO3S B8566050 1-((2-Bromophenyl)sulfonyl)piperidin-4-ol

1-((2-Bromophenyl)sulfonyl)piperidin-4-ol

Cat. No.: B8566050
M. Wt: 320.20 g/mol
InChI Key: MRIPHWKHKOONFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Bromophenyl)sulfonyl)piperidin-4-ol is a chemical compound characterized by the presence of a piperidine ring substituted with a bromobenzenesulfonyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)sulfonyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with 2-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Bromophenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).

    Oxidation: Oxidizing agents (chromium trioxide, potassium permanganate), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-(2-aminobenzenesulfonyl)piperidin-4-ol.

    Oxidation: 1-(2-Bromobenzenesulfonyl)piperidin-4-one.

    Reduction: 1-(2-Bromobenzenesulfanyl)piperidin-4-ol.

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.

    Industrial Applications: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzenesulfonyl)piperidin-4-ol
  • 1-(2-Fluorobenzenesulfonyl)piperidin-4-ol
  • 1-(2-Iodobenzenesulfonyl)piperidin-4-ol

Comparison: 1-((2-Bromophenyl)sulfonyl)piperidin-4-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H14BrNO3S

Molecular Weight

320.20 g/mol

IUPAC Name

1-(2-bromophenyl)sulfonylpiperidin-4-ol

InChI

InChI=1S/C11H14BrNO3S/c12-10-3-1-2-4-11(10)17(15,16)13-7-5-9(14)6-8-13/h1-4,9,14H,5-8H2

InChI Key

MRIPHWKHKOONFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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